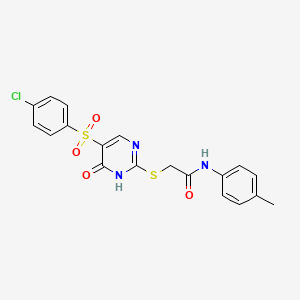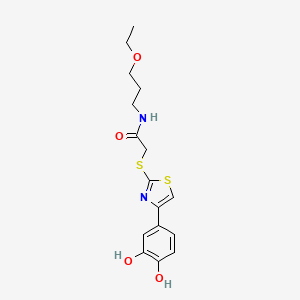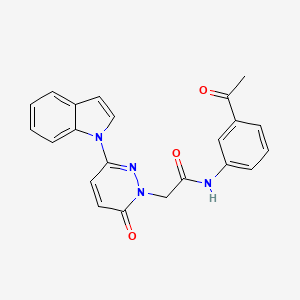
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide" is a complex molecule that appears to be related to various research efforts in the synthesis of bioactive indole derivatives. Indole and its derivatives are known for their significant pharmacological activities, including antiallergic, antifungal, antioxidant, and antihyperglycemic properties. The papers provided discuss the synthesis and biological activities of various indole acetamide derivatives, which may share structural similarities or synthetic pathways with the compound .
Synthesis Analysis
The synthesis of indole acetamide derivatives typically involves multi-step reactions starting from indole or its analogs. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by Japp-Klingemann method and decarboxylation to obtain the desired alkanoates, which are then amidified to produce the target compounds . Similarly, the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives includes condensation of substituted amines with maleic anhydride, followed by cyclization . These methods may provide insights into the potential synthetic routes for the compound of interest.
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole ring is often substituted with various functional groups that can significantly alter the compound's biological activity. The compound likely contains a pyridazinone ring fused to an indole moiety, as well as an acetamide linkage to an acetylphenyl group. The precise molecular structure would require further elucidation through spectroscopic techniques such as NMR, IR, and mass spectrometry, as demonstrated in the synthesis and characterization of similar compounds .
Chemical Reactions Analysis
Indole acetamide derivatives can undergo various chemical reactions, including oxidation, which can lead to the formation of multiple products depending on the oxidant and reaction conditions . The reactivity of the indole ring and its substituents can be exploited to generate a diverse array of compounds with potential biological activities. The specific chemical reactions that the compound "this compound" may undergo have not been detailed in the provided papers, but it can be inferred that similar reactivity channels may apply.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the indole ring and the overall molecular structure. These properties are crucial for the compound's bioavailability and pharmacokinetics. The papers provided do not directly discuss the physical and chemical properties of the specific compound , but they do provide data on related compounds, which can be used to predict its behavior .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15(27)17-6-4-7-18(13-17)23-21(28)14-26-22(29)10-9-20(24-26)25-12-11-16-5-2-3-8-19(16)25/h2-13H,14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXNQUUZDKOMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

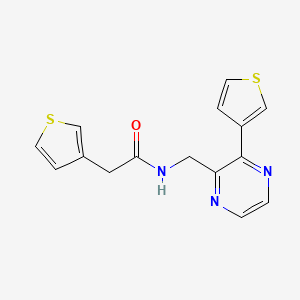
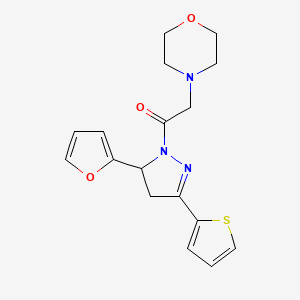
![3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3019414.png)
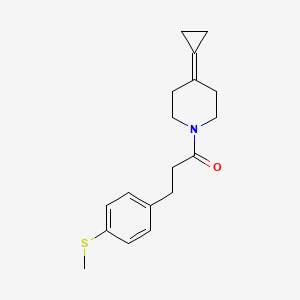
![(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019418.png)
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3019419.png)
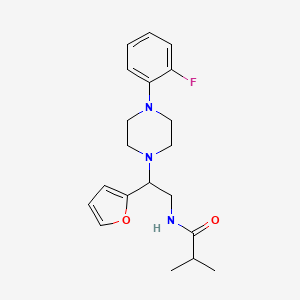
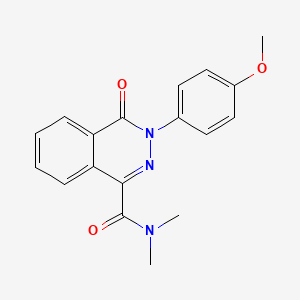
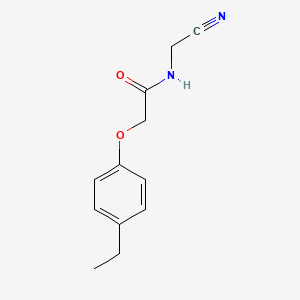


![4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline](/img/structure/B3019431.png)
